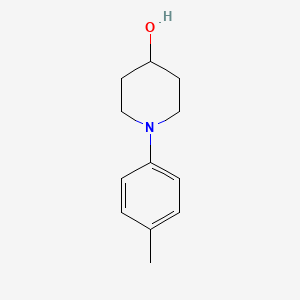

1-(4-Tolyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The compound this compound features a piperidine ring substituted with a 4-tolyl group (a benzene ring with a methyl group at the para position) and a hydroxyl group at the 4-position of the piperidine ring

Métodos De Preparación

The synthesis of 1-(4-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tolylmagnesium bromide with 4-piperidone, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production .

Análisis De Reacciones Químicas

1-(4-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.

Medicine: Research has explored its use in the development of drugs targeting specific pathways, such as the chemokine receptor CCR5, which is involved in HIV entry into cells

Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-(4-Tolyl)piperidin-4-ol and its derivatives often involves interaction with specific molecular targets. For example, as a potential CCR5 antagonist, the compound may bind to the CCR5 receptor on the surface of cells, preventing the receptor from interacting with its natural ligands. This blockade can inhibit the entry of HIV into cells, thereby exerting antiviral effects. The molecular pathways involved in this mechanism include receptor-ligand interactions and subsequent signal transduction processes .

Comparación Con Compuestos Similares

1-(4-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

1-(2-Fluorophenyl)piperidin-4-ol: Similar structure but with a fluorine atom on the aromatic ring, which may alter its biological activity and chemical reactivity.

1-(4-Chlorophenyl)piperidin-4-ol: Contains a chlorine atom on the aromatic ring, potentially affecting its pharmacological properties.

1-(4-Bromophenyl)piperidin-4-ol: Features a bromine atom, which can influence its interactions with biological targets. The uniqueness of this compound lies in the presence of the methyl group on the aromatic ring, which can impact its lipophilicity and binding affinity to certain receptors

Actividad Biológica

1-(4-Tolyl)piperidin-4-ol, with the chemical formula C14H19N, is a compound that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article provides an in-depth examination of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 4-tolylmagnesium bromide with 4-piperidone, followed by reduction to yield the desired product. The reaction typically requires anhydrous solvents and an inert atmosphere to prevent side reactions. The compound can also undergo various chemical transformations, including oxidation and substitution reactions, which are essential for its functionalization in medicinal chemistry.

Biological Activity

Potential as a CCR5 Antagonist

Research indicates that this compound may function as a CCR5 antagonist. The CCR5 receptor is crucial in the entry of HIV into host cells, and blocking this receptor can inhibit viral infection. Studies have shown that compounds targeting CCR5 can significantly reduce HIV replication in vitro.

Antiviral Properties

In addition to its role as a potential CCR5 antagonist, this compound has been evaluated for its antiviral properties against other viruses. For instance, piperidine derivatives have demonstrated activity against influenza A viruses, suggesting a broader antiviral potential that warrants further investigation .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. As a CCR5 antagonist, it binds to the receptor on the cell surface, preventing HIV from utilizing this pathway for entry. This blockade disrupts the normal signal transduction processes associated with viral infection.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(2-Fluorophenyl)piperidin-4-ol | Structure | Similar structure; potential altered pharmacological properties due to fluorine substitution. |

| 1-(4-Chlorophenyl)piperidin-4-ol | Structure | Contains chlorine; may enhance binding affinity to certain receptors. |

| 1-(4-Bromophenyl)piperidin-4-ol | Structure | Features bromine; could influence interactions with biological targets differently than the tolyl group. |

This table illustrates how variations in substituents can affect the biological properties of piperidine derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibits HIV replication by blocking CCR5 receptors on T-cells.

- Cancer Research : Preliminary data suggest that derivatives of piperidine compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

- Pharmacokinetics : Further research is needed to evaluate the pharmacokinetic profiles of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propiedades

Número CAS |

119836-09-8 |

|---|---|

Fórmula molecular |

C12H17NO |

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)piperidin-4-ol |

InChI |

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5,12,14H,6-9H2,1H3 |

Clave InChI |

PPQIXIPJWPTBBW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)N2CCC(CC2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.